4-Bromo-2-methylphenylthiourea
Description
Significance and Research Context of Thiourea (B124793) Derivatives
Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of applications in science and technology. mdpi.combohrium.com Their significance stems from the presence of both sulfur and nitrogen atoms, which allows for a variety of bonding possibilities and makes them excellent ligands in coordination chemistry. rsc.org The ability of thiourea derivatives to form stable complexes with a wide range of metal ions has led to their extensive use in the development of new materials and catalysts. rsc.orgtandfonline.com
In the realm of biological research, thiourea derivatives have shown significant promise. mdpi.com Studies have demonstrated their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.combohrium.com They are also investigated for their roles as enzyme inhibitors, with some derivatives showing selective inhibition of enzymes like acetylcholinesterase. rsc.org The diverse biological activities of these compounds have made them a focal point in the field of medicinal chemistry and drug discovery. mdpi.comtandfonline.com
Overview of Halogenated Phenylthioureas in Chemical Science
The introduction of halogen atoms, such as bromine, into the phenyl ring of phenylthiourea (B91264) derivatives can significantly influence their chemical and biological properties. researchgate.net Halogenation can affect the lipophilicity of the compound, which in turn can impact its interactions with biological targets. tandfonline.com Research has shown that the position of the halogen on the aromatic ring can be crucial for the compound's activity. For instance, in a study of copper (II) complexes with halogenated arylthioureas, derivatives with a bromine atom at the ortho or para position of the aromatic ring exhibited enhanced cytotoxic properties in cancer cell lines compared to those with substitutions at the meta position. mdpi.com
Halogenated phenylthioureas are also valuable intermediates in organic synthesis. The presence of a halogen atom provides a reactive site for further chemical modifications, allowing for the creation of more complex molecules with potentially enhanced biological activities. researchgate.net For example, halogenated bis(acylthiourea) derivatives have been synthesized and have shown promising antibacterial properties. researchgate.net The study of these compounds contributes to a deeper understanding of structure-activity relationships, which is essential for the rational design of new therapeutic agents and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYBDMZUGLHCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392659 | |
| Record name | N-(4-Bromo-2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109317-23-9 | |
| Record name | N-(4-Bromo-2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109317-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromo 2 Methylphenylthiourea and Its Analogues
Direct Synthetic Pathways
Direct synthetic methods for producing 4-bromo-2-methylphenylthiourea and its analogues are well-established, primarily involving the reaction of anilines with sources of thiocyanate (B1210189) or the coupling of isothiocyanates with amines.
Reaction of Substituted Anilines with Thiocyanate Precursors
A prevalent and straightforward method for the synthesis of phenylthiourea (B91264) derivatives involves the reaction of a substituted aniline (B41778) with a thiocyanate salt, typically ammonium (B1175870) thiocyanate (NH₄SCN), in an acidic medium. ijcrt.orgorientjchem.org The general procedure commences with the formation of the aniline hydrochloride salt by treating the substituted aniline, such as 4-bromo-2-methylaniline (B145978), with hydrochloric acid (HCl). orientjchem.orgrjpbcs.com This is followed by the addition of ammonium thiocyanate. The reaction mixture is then heated, often under reflux, to facilitate the formation of the corresponding phenylthiourea. rjpbcs.combenthamopen.com
The reaction proceeds through the in situ formation of thiocyanic acid (HSCN) from the ammonium thiocyanate and the strong acid. The aniline then acts as a nucleophile, attacking the carbon atom of the thiocyanic acid to form an intermediate, which subsequently rearranges to the more stable thiourea (B124793) structure. The final product is typically isolated by pouring the reaction mixture into cold water, which causes the phenylthiourea to precipitate. globalresearchonline.net Purification is commonly achieved through recrystallization from a suitable solvent like ethanol (B145695). rjpbcs.combenthamopen.com
Several studies have reported the synthesis of various substituted phenylthioureas using this methodology. For instance, the synthesis of 4-fluoro-2-methylphenylthiourea and this compound has been successfully achieved by reacting the corresponding anilines with ammonium thiocyanate in the presence of hydrochloric acid. orientjchem.org Similarly, p-nitroaniline and p-methoxyaniline have been used to prepare their respective phenylthiourea derivatives. benthamopen.com The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield of the desired product. ijcrt.org Some procedures involve heating the initial aniline and HCl mixture for about an hour, followed by cooling and the addition of ammonium thiocyanate, and then refluxing for several hours. ijcrt.orgbenthamopen.com
| Starting Aniline | Reagents | Key Conditions | Product | Reference |
| 4-Bromo-2-methylaniline | NH₄SCN, HCl | Reflux | This compound | orientjchem.org |
| 4-Fluoro-2-methylaniline | NH₄SCN, HCl | Reflux | 4-Fluoro-2-methylphenylthiourea | orientjchem.org |
| p-Nitroaniline | NH₄SCN, HCl | Reflux for 4 hours | 4-Nitrophenylthiourea | benthamopen.com |
| p-Methoxyaniline | NH₄SCN, HCl | Reflux for 4 hours | 4-Methoxyphenylthiourea | benthamopen.com |
| Aniline | NH₄SCN, HCl | Reflux for 4 hours | Phenylthiourea | ijcrt.org |
| Substituted Anilines | NH₄SCN, H₂O | Reflux for 1.5 hours | 1-(Substituted-phenyl)thiourea | globalresearchonline.net |
Isothiocyanate-Amine Coupling Approaches
Another fundamental and widely employed method for synthesizing thiourea derivatives is the coupling reaction between an isothiocyanate and an amine. mdpi.com This approach is highly versatile, allowing for the synthesis of a vast array of symmetrically and asymmetrically substituted thioureas. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nsf.gov
For the synthesis of this compound, one would react 4-bromo-2-methylphenyl isothiocyanate with ammonia (B1221849). Conversely, reacting 4-bromo-2-methylaniline with a suitable isothiocyanate precursor would also yield a thiourea derivative. The reaction is often carried out in a suitable organic solvent, and in many cases, it proceeds efficiently at room temperature.
| Isothiocyanate | Amine | Key Conditions | Product | Reference |
| 4-Bromobutanoylisothiocyanate | p-Toluidine | Not specified | N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea | researchgate.net |
| 4-Bromobutanoylisothiocyanate | m-Toluidine | Not specified | N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea | researchgate.net |
| 4-Bromobutanoylisothiocyanate | o-Toluidine | Not specified | N-(4-bromobutanoyl)-N'-(2-methylphenyl)thiourea | researchgate.net |
| Benzoyl isothiocyanates (in situ) | Substituted anilines | Not specified | 1-Aroyl-3-aryl thioureas | acs.org |
| Phenylisothiocyanate | Substituted anilines | Stirring for 45 min to 2 h | 2-Aminobenzothiazoles (via thiourea intermediate) | mdpi.com |
Catalytic Synthesis and Functionalization Strategies
More advanced synthetic routes involve the use of catalysts to either construct the brominated phenyl moiety or to functionalize existing precursors. These methods offer greater control and can provide access to a wider range of analogues.
Palladium-Catalyzed Cross-Coupling Reactions for Brominated Phenyl Moieties
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of the entire thiourea molecule is less common, these reactions are crucial for creating the brominated aryl precursors needed for thiourea synthesis. For instance, a brominated aniline or isothiocyanate, which can then be converted to the target thiourea, can be synthesized using palladium catalysis.
Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce the bromo- and methyl- substituents onto a phenyl ring with high regioselectivity. For example, a palladium catalyst can be used for the regioselective arylation of heterocyclic compounds. researchgate.net Although not directly applied to this compound in the provided sources, the principles of palladium-catalyzed C-H activation and functionalization are well-established for anilines and related compounds. rsc.org This could involve the ortho-halogenation of an acetanilide (B955) derivative using a palladium catalyst and an N-halosuccinimide, followed by further transformations. beilstein-journals.org
| Reactants | Catalyst | Key Conditions | Product | Reference |
| Acetanilides, Epoxides | Palladium | O-coordinating directing groups | β-hydroxy compounds | rsc.org |
| Acetanilides, N-Iodosuccinimide | Pd(OAc)₂ | Ball-milling, solvent-free | ortho-Iodinated acetanilides | beilstein-journals.org |
| Brominated bithiazoles, Acetylenes | Palladium | Not specified | Alkynylated bithiazoles | researchgate.net |
Derivatization of Related Bromo-Methylphenyl Precursors
The synthesis of this compound can also be achieved through the derivatization of closely related bromo-methylphenyl precursors. This involves starting with a molecule that already contains the 4-bromo-2-methylphenyl core and then introducing the thiourea functionality.
A common precursor is 4-bromo-2-methylaniline. The synthesis of this aniline can be achieved through a multi-step process starting from 2-methylaniline (o-toluidine). The process involves protecting the amino group via acetylation to form N-(2-methylphenyl)acetamide, followed by bromination to yield N-(4-bromo-2-methylphenyl)acetamide. The final step is the hydrolysis of the acetamide (B32628) to give 4-bromo-2-methylaniline. google.com This aniline can then be converted to the desired thiourea using the methods described in section 2.1.1.
Another approach involves the cyclization of phenylthioureas to form other heterocyclic structures. For example, this compound can be cyclized using bromine in glacial acetic acid to form 2-amino-6-bromo-4-methylbenzothiazole. orientjchem.org This demonstrates that the thiourea itself can act as a precursor for more complex molecules.
| Precursor | Reagents | Key Conditions | Product | Reference |
| N-(2-methylphenyl)acetamide | Brominating agent | Not specified | N-(4-bromo-2-methylphenyl)acetamide | google.com |
| N-(4-bromo-2-methylphenyl)acetamide | Concentrated HCl, Dioxane | Reflux | 4-Bromo-2-methylaniline | google.com |
| This compound | Bromine, Glacial acetic acid | Not specified | 2-Amino-6-bromo-4-methylbenzothiazole | orientjchem.org |
| p-Nitroaniline | NH₄SCN, Glacial acetic acid, CuCl₂ | Room temperature | Substituted 2-aminobenzothiazole | rjpbcs.com |
Coordination Chemistry of 4 Bromo 2 Methylphenylthiourea As a Ligand
Ligand Classification and Donor Atom Characteristics
Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. allen.inunacademy.com They are classified based on several factors, including the number of donor atoms they use to bond with the metal, a property known as denticity. byjus.comlibretexts.org
The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal ion. unacademy.comlibretexts.org
Monodentate ligands bind to the metal center through a single donor atom. byjus.comlibretexts.org Common examples include water (H₂O) and ammonia (B1221849) (NH₃). allen.in
Polydentate ligands , which include bidentate, tridentate, and higher forms, possess multiple donor atoms and can form several bonds with a single metal ion. libretexts.orglibretexts.org This often results in the formation of stable ring-like structures called chelates. libretexts.orgpearson.com
Thiourea (B124793) derivatives, including 4-Bromo-2-methylphenylthiourea, possess multiple potential donor sites and can exhibit variable coordination behavior. researchgate.net Depending on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species, they can function as monodentate or bidentate ligands. libretexts.orgresearchgate.net For instance, they may coordinate through a single atom or through two different atoms, such as sulfur and nitrogen, to form a chelate ring. researchgate.net
Thiourea derivatives contain both sulfur (S) and nitrogen (N) atoms, both of which have lone pairs of electrons and can act as donor atoms in coordination complexes. researchgate.netchemijournal.com The sulfur atom is considered a soft donor base, while the nitrogen atom is a harder donor base. According to the Hard and Soft Acids and Bases (HSAB) principle, soft metal ions tend to bond preferentially with soft donors, and hard metal ions with hard donors.
The sulfur atom in the thiocarbonyl group (C=S) is a primary site for coordination with many transition metals, especially softer metal ions. researchgate.netalfa-chemistry.com Coordination through the sulfur atom is common and has been observed in numerous metal complexes of thiourea derivatives. researchgate.netresearchgate.net The nitrogen atoms of the amide groups (-NH-) also present potential coordination sites. researchgate.netchemijournal.com In certain cases, thiourea derivatives can act as bidentate ligands, coordinating simultaneously through both a sulfur and a nitrogen atom to form a stable chelate structure. researchgate.netwaikato.ac.nz This S,N-bidentate coordination is a common mode for related acylthiourea ligands. researchgate.net The specific mode of coordination can be influenced by steric factors and the electronic properties of substituents on the ligand. waikato.ac.nz
Monodentate and Polydentate Coordination Modes
Complex Formation with Transition Metal Ions
Transition metals readily form coordination complexes with thiourea-based ligands due to the availability of donor atoms and the metals' ability to accept electron pairs. libretexts.orgresearchgate.net
The synthesis of metal complexes with thiourea derivatives generally involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netsysrevpharm.org For instance, a general method involves dissolving the metal salt (e.g., metal chloride) in a solvent like ethanol (B145695) and adding a solution of the thiourea ligand in the same solvent, followed by refluxing the mixture. researchgate.netsysrevpharm.org The resulting solid complex can then be filtered, washed, and dried. researchgate.net
These complexes are characterized using various spectroscopic and analytical techniques.
FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=S and N-H bonds in the ligand's IR spectrum upon complexation can indicate which atoms are involved in bonding to the metal ion. researchgate.netsysrevpharm.org
UV-Vis (Ultraviolet-Visible) Spectroscopy: Electronic spectra provide information about the geometry of the complex and the electronic transitions occurring within it. researchgate.net
Elemental Analysis and Molar Conductivity: These methods help to determine the stoichiometry and ionic nature of the complexes, respectively. researchgate.net
A study on a closely related ligand, [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] (BMT), reported the synthesis of several transition metal complexes. researchgate.net The characterization data from this study provides insight into the types of complexes that can be formed.
| Complex Formula | Color | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Metal Content (%) Calculated (Found) |
|---|---|---|---|
| [Mn(BMT)₂Cl₂] | Light Brown | 15.42 | 5.04 (5.11) |
| [Co(BMT)₂Cl₂] | Blue | 14.88 | 5.39 (5.45) |
| [Ni(BMT)₂Cl₂] | Green | 13.50 | 5.37 (5.42) |
| [Cu(BMT)₂Cl₂] | Light Green | 12.70 | 5.79 (5.83) |
| [Zn(BMT)₂Cl₂] | White | 11.60 | 5.94 (6.02) |
| [Cd(BMT)₂Cl₂] | White | 10.80 | 9.84 (9.93) |
| [Hg(BMT)₂Cl₂] | White | 9.70 | 16.01 (16.15) |
The coordination geometry describes the spatial arrangement of ligands around the central metal ion. numberanalytics.com The number of ligands (coordination number) and their type strongly influence the resulting geometry. libretexts.orgtutorchase.com Common coordination numbers for transition metals are four and six, leading to tetrahedral, square planar, or octahedral geometries. libretexts.orglibretexts.org
For the complexes formed with the related ligand [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] (BMT), an octahedral geometry was proposed for all the synthesized complexes with the general formula [M(BMT)₂Cl₂], where M = Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net In these cases, the coordination number of the central metal ion is six. researchgate.net Distorted octahedral geometries are also common in complexes with tridentate ligands. mdpi.com Other thiourea derivatives have been shown to form complexes with different geometries, such as square planar and tetrahedral, depending on the metal and other ligands present. researchgate.netresearchgate.net
| Metal Ion | Example Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|
| Mn(II) | [Mn(BMT)₂Cl₂] | Octahedral | researchgate.net |
| Co(II) | [Co(BMT)₂Cl₂] | Octahedral | researchgate.net |
| Ni(II) | [Ni(naptu)₄Cl₂] | Octahedral | researchgate.net |
| Pd(II) | [Pd(PPTU)Cl] | Square Planar | researchgate.net |
| Pt(II) | [Pt(PPTU)Cl] | Square Planar | researchgate.net |
Synthesis and Characterization of Metal-Thiourea Complexes
Influence of Ligand on Metal Complex Properties
In this compound, the substituents on the phenyl ring—a bromine atom and a methyl group—can modulate the electronic properties of the ligand. The bromo group is electron-withdrawing, while the methyl group is electron-donating. These electronic effects can alter the electron density on the sulfur and nitrogen donor atoms, thereby influencing the strength of the coordinate bonds formed with the metal center. tutorchase.com This, in turn, can affect the stability of the resulting complex. austinpublishinggroup.com
Furthermore, the steric hindrance caused by the 2-methyl group can influence the coordination geometry and the ability of other ligands to approach the metal center. tutorchase.com These modifications to the electronic and steric environment of the metal ion can lead to changes in the complex's electronic absorption spectra (color) and magnetic properties, which are key characteristics investigated during the characterization of new coordination compounds. stjohns.edu
Lack of Specific Data on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, no specific studies detailing the coordination chemistry of the compound this compound as a ligand were identified. Research focusing on its electronic properties in coordination compounds, or the stability and chelation effects in its metal-thiourea systems, appears to be unavailable at this time.
While the field of coordination chemistry extensively covers thiourea and its various derivatives, the specific electronic and stability characteristics of complexes formed with this compound have not been reported in the reviewed literature.
For context, research on a structurally related but more complex ligand, [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxy benzoyl)-Thiourea], does exist. researchgate.net This research explores its synthesis and the characterization of its transition metal complexes, including analysis of their electronic spectra. researchgate.net However, the presence of the additional 4-methoxybenzoyl group significantly alters the electronic and steric properties of the ligand compared to the monosubstituted this compound. Therefore, the data from these studies cannot be directly extrapolated to the compound of interest.
However, without specific experimental data for this compound, any discussion of its coordination chemistry would be purely speculative and would not meet the requirements for a scientifically accurate and informative article as requested. Further experimental research is needed to elucidate the coordination behavior of this particular compound.
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) has become a principal tool for investigating the properties of thiourea (B124793) derivatives due to its balance of computational cost and accuracy. These studies provide a foundational understanding of the molecule's behavior at an electronic level.
Geometry Optimization and Conformational Analysis
Theoretical calculations have been instrumental in determining the stable conformations of phenylthiourea (B91264). Studies employing DFT at the B3LYP/6-311G** level of theory, as well as Møller-Plesset perturbation theory (MP2), have explored the potential energy surface of the molecule by analyzing the internal rotations around the C-N bonds. nih.gov
For phenylthiourea, a non-planar-trans structure was identified as the most stable, low-energy minimum conformation. nih.gov In this context, "non-planar" refers to the dihedral angle between the phenyl ring and the thiourea moiety (CNCC), while "trans" refers to the orientation around the C-N bond of the thiourea group itself, where the phenyl group and the amino group are on opposite sides of the C=S bond. nih.gov The optimization process involves calculating the molecule's energy at various geometries to find the arrangement with the lowest energy, which corresponds to the most stable structure. The energy difference between different conformers, such as the cis and trans forms, can be significant, with calculations indicating that conformers can differ in energy by several kilojoules per mole. conicet.gov.ar
Below is a table of selected optimized geometrical parameters for the stable conformer of a related thiourea derivative, illustrating the typical data obtained from such calculations.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=S | 1.685 | N-C-N | 117.5 |
| C-N (amide) | 1.381 | C-N-C (phenyl) | 126.8 |
| C-N (phenyl) | 1.412 | S=C-N (amide) | 122.3 |
Electronic Properties: Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap
The electronic characteristics of phenylthiourea are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. conicet.gov.ar
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, more reactive, and less stable. researchgate.net For phenylthiourea and its derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea group, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the phenyl ring and the C=S bond. researchgate.net This distribution of frontier orbitals dictates how the molecule interacts with other chemical species. conicet.gov.ar
The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity. These values are fundamental for calculating other reactivity descriptors. conicet.gov.ar
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.21 |
| ELUMO | -1.78 |
| Energy Gap (ΔE) | 4.43 |
Conceptual DFT Descriptors of Chemical Reactivity
Conceptual DFT provides a framework for quantifying the reactivity of molecules through a series of descriptors derived from the changes in energy with respect to the number of electrons. conicet.gov.arorientjchem.org These global reactivity descriptors offer a quantitative measure of a molecule's stability and susceptibility to chemical reactions.
Key conceptual DFT descriptors include:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. conicet.gov.ar
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. conicet.gov.ar
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates a "harder," less reactive molecule. conicet.gov.ar
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2. conicet.gov.ar
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η). conicet.gov.arorientjchem.org
These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. conicet.gov.ar
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.21 |
| Electron Affinity (A) | 1.78 |
| Chemical Hardness (η) | 2.215 |
| Electronic Chemical Potential (μ) | -3.995 |
| Electrophilicity Index (ω) | 3.60 |
Spectroscopic Simulations and Vibrational Analysis
Computational methods are extensively used to simulate the vibrational spectra (Infrared and Raman) of molecules. These simulations provide a detailed assignment of the vibrational modes observed in experimental spectra, leading to a more profound understanding of the molecular structure and bonding.
Computational Prediction of Infrared and Raman Spectra
Theoretical vibrational frequencies for phenylthiourea have been calculated using DFT methods, typically at the B3LYP level of theory. nih.gov The calculations yield a set of harmonic frequencies corresponding to the fundamental modes of vibration of the molecule. These frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data.
The output of these calculations includes the frequency of each vibrational mode, its IR intensity, and its Raman activity. This information allows for the generation of a complete theoretical spectrum that can be directly compared with experimental results. For phenylthiourea, key vibrational modes include N-H stretching, C=S stretching, C-N stretching, and various bending and torsional modes of the phenyl ring and thiourea backbone. nih.gov
Correlation of Theoretical and Experimental Vibrational Frequencies
A crucial aspect of computational spectroscopy is the correlation of the calculated vibrational frequencies with those measured experimentally. By comparing the theoretical and experimental spectra, each observed band can be assigned to a specific molecular motion. This process is aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode of vibration.
For phenylthiourea, DFT calculations have successfully reproduced the experimental IR and Raman spectra, allowing for a tentative yet detailed assignment of the observed vibrational bands. nih.gov For example, the N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹, while the characteristic C=S stretching vibration appears at a lower frequency. The agreement between the scaled theoretical frequencies and the experimental values is generally good, validating the accuracy of the computed molecular geometry and force field. nih.gov
| Vibrational Mode | Experimental IR | Calculated (DFT) | Assignment |
|---|---|---|---|
| ν(N-H) | 3439 | 3475 | N-H stretching |
| δ(C-N-H) | 1530 | 1526 | C-N-H in-plane bending |
| ν(C=S) | ~750 | ~745 | C=S stretching |
| γ(N-H) | ~790 | 829 | N-H out-of-plane wagging |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity, particularly in terms of electrophilic and nucleophilic sites. sec.gov The map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the MEP map represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). sec.gov Green usually denotes areas of neutral potential.
For thiourea derivatives, the MEP analysis generally highlights negative potential around the sulfur and nitrogen atoms of the thiourea group, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. sec.gov The distribution of electrostatic potential across the aromatic ring would be influenced by the presence and position of the bromo and methyl substituents. However, without a specific MEP study for 4-Bromo-2-methylphenylthiourea, a precise description of its electrostatic potential landscape remains unavailable.
Investigation of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Computational quantum chemical methods are frequently employed to calculate the first-order (β) and second-order (γ) hyperpolarizabilities of compounds to assess their NLO potential.
Thiourea and its derivatives have been a subject of NLO studies due to their molecular structure, which can facilitate charge transfer—a key characteristic for high hyperpolarizability. The replacement of the oxygen atom in urea (B33335) with a sulfur atom in thiourea generally leads to an increase in third-order optical susceptibility. The NLO properties of specific derivatives are highly dependent on the nature and position of substituent groups on the phenyl ring, which can enhance charge transfer and, consequently, the NLO response.
Investigations into the NLO properties of various thiourea derivatives have been conducted, often revealing significant hyperpolarizability values that suggest their potential as NLO materials. However, specific experimental or theoretical data on the NLO properties, such as the polarizability and hyperpolarizability tensors for this compound, are not found in the surveyed literature. Therefore, a quantitative assessment of its NLO capabilities cannot be provided at this time.
Crystallographic Insights into 4 Bromo 2 Methylphenylthiourea and Its Derivatives
Single Crystal X-ray Diffraction Analysis
Crystallographic analyses of N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea and N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea, which are closely related derivatives, show that these compounds crystallize in the triclinic system with the space group P1. researchgate.net This space group is centrosymmetric, meaning that the molecules are related by an inversion center. The crystallographic data for these derivatives are summarized in Table 1. Given the structural similarities, it is plausible that 4-bromo-2-methylphenylthiourea could also crystallize in a similar system.
| Parameter | N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea | N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea |
| Empirical Formula | C₁₂H₁₅BrN₂OS | C₂₄H₃₀Br₂N₄O₂S₂ |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1 | P1 |
| a (Å) | 10.1345(7) | 6.9423(5) |
| b (Å) | 11.2203(9) | 11.5771(8) |
| c (Å) | 12.6540(9) | 12.6268(9) |
| α (°) ** | 94.349(2) | 71.266(2) |
| β (°) | 93.436(2) | 81.729(2) |
| γ (°) | 97.650(2) | 83.782(2) |
| Volume (ų) ** | 673.53(9) | 1358.43(17) |
| Z | 2 | 2 |
| Table 1: Crystallographic data for derivatives of this compound. researchgate.net |
The conformation of thiourea (B124793) derivatives is a key aspect of their structure, often described by the relative orientation of the substituents with respect to the C=S bond. In the case of N-(4-bromobutanoyl)-N'-(methylphenyl)thiourea isomers, the molecules adopt a trans-cis configuration. researchgate.net This refers to the positions of the 4-bromobutanoyl and tolyl groups relative to the thiono C=S bond across their respective C-N bonds. This specific conformation is stabilized by an intramolecular hydrogen bond. researchgate.net
| Torsion Angle | N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea (°) |
| C1-N1-C7-S1 | 178.9 |
| C8-N2-C7-S1 | -2.4 |
| C1-N1-C7-N2 | -1.1 |
| C8-N2-C7-N1 | 177.6 |
| Table 2: Selected torsional angles for a derivative of this compound, indicating the planarity of the thiourea backbone. researchgate.net |
Crystal System and Space Group Determination
Intermolecular Interactions and Supramolecular Assembly
The way molecules arrange themselves in a crystal is directed by a variety of intermolecular interactions, leading to the formation of complex supramolecular assemblies.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The presence of a bromine atom in this compound suggests that halogen bonding could be a significant factor in its crystal packing. The strength of a halogen bond is influenced by the substituents on the aromatic ring. mdpi.com In various brominated organic compounds, Br...O, Br...N, and Br...π interactions have been observed to direct the supramolecular assembly. mdpi.com The propensity for halogen bond formation has been extensively studied and is a key consideration in the crystal engineering of halogenated compounds. ajol.infosemanticscholar.org
Anion-π Interactions in Related Complexes
Anion-π interactions are non-covalent forces that occur between an anion and the surface of an electron-deficient (π-acidic) aromatic system. wikipedia.orgresearchgate.net These interactions, which involve electrostatic and anion-induced polarization forces, are significant in supramolecular chemistry and crystal engineering, contributing to the stability of channels and receptors. wikipedia.orgunige.ch The strength of these interactions can be substantial, with calculated energies ranging from -1 to -4 kcal/mol, and in some cases, lower than -8 kcal/mol. nih.gov
Hirshfeld Surface Analysis and Quantitative Contribution of Interactions
For crystalline structures of compounds related to this compound, Hirshfeld analysis reveals the dominant role of specific interactions in stabilizing the solid state. Analysis of similarly substituted molecules shows that H···H contacts typically account for the largest portion of the Hirshfeld surface. nih.gov Other significant contributions arise from interactions involving the substituents. In bromo-substituted phenyl derivatives, Br···H/H···Br and C···H/H···C contacts are prominent. nih.govnih.gov
The quantitative contributions of the most significant intermolecular contacts for two related bromo-phenyl compounds are detailed in the table below, illustrating the typical distribution of interactions that stabilize such crystal structures.
| Intermolecular Contact | (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one [% Contribution] nih.gov | 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile [% Contribution] nih.gov |
|---|---|---|
| H···H | 43.1 | 36.2 |
| C···H/H···C | 17.4 | 21.6 |
| Br···H/H···Br | 14.9 | 10.8 |
| C···C | 11.9 | - |
| O···H/H···O | 9.8 | - |
| N···H/H···N | - | 12.2 |
These quantitative data highlight how different functional groups contribute to crystal cohesion. The presence of bromine, for instance, introduces significant Br···H contacts, which play a direct role in the supramolecular architecture alongside more universal H···H and C···H interactions. nih.govnih.gov
Influence of Substituents on Crystal Packing and Supramolecular Motifs
Substituents on the phenyl ring of thiourea derivatives profoundly influence molecular conformation and the resulting crystal packing. rsc.orgacs.org The size, position, and electronic nature of substituents like bromine and methyl groups dictate the types of intermolecular interactions that dominate, leading to distinct supramolecular motifs. dntb.gov.ua
Thiourea compounds commonly exhibit a centrosymmetric dimeric assembly via complementary N–H···S hydrogen bonds, which arises from a trans-cis arrangement of the N-H protons relative to the thiocarbonyl group. rsc.org However, the introduction of electronically distinct substituents can alter this arrangement. For example, a strongly electron-withdrawing group can favor a trans-trans conformation, leading to a chain-like assembly through three-centered N–H···S interactions, similar to what is seen in urea (B33335) derivatives. rsc.org
The methyl group, while electron-donating, also introduces steric bulk. This can influence the dihedral angle between the phenyl ring and the thiourea plane, affecting how molecules approach each other and pack in the crystal. rsc.org The interplay between the steric hindrance of the 2-methyl group and the electronic and interactive potential of the 4-bromo substituent in this compound would therefore be expected to produce a unique and complex three-dimensional architecture stabilized by a combination of N–H···S hydrogen bonds, halogen-related interactions, and weaker van der Waals forces.
Spectroscopic Characterization Techniques Beyond Basic Identification
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete structural map of 4-Bromo-2-methylphenylthiourea can be assembled.
¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the thiourea (B124793) N-H protons. The aromatic region would likely show three signals for the three protons on the substituted phenyl ring. The proton at C6 (ortho to the methyl group) would appear as a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, coupled to both the C6 and C3 protons. The proton at C3 (ortho to the bromine atom) would likely appear as a doublet coupled to the C5 proton. The methyl group (CH₃) attached to the ring would produce a singlet in the upfield region, typically around 2.1-2.4 ppm. The thiourea moiety contains two types of N-H protons: the one attached to the phenyl ring (N'-H) and the terminal NH₂ group. These protons are exchangeable and may appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, but are generally expected in the downfield region (7.5-9.5 ppm for Ar-NH and a broader signal for the NH₂).
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct carbon signals are anticipated. The most downfield signal would correspond to the thiocarbonyl carbon (C=S) of the thiourea group, expected in the range of 180-185 ppm. The six aromatic carbons would appear between 115 and 140 ppm. The carbon atom attached to the bromine (C4) would be influenced by the heavy atom effect, while the carbons ortho and para to the electron-donating methyl and amino-thiocarbonyl groups would be shielded (shifted upfield) compared to benzene. The methyl carbon provides a characteristic signal in the upfield region, typically around 17-21 ppm.
Interactive Data Table: Predicted NMR Spectroscopic Data for this compound
Select the nucleus to view the corresponding predicted chemical shifts and assignments.
¹H NMR Predictions (in DMSO-d₆)
| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment | Notes |
| ~9.45 | Singlet (br) | NH -Ar | Chemical shift is concentration and temperature dependent. |
| ~7.80 | Singlet (br) | NH ₂ | Appears as two broad signals due to restricted rotation or exchange. |
| ~7.40 | Doublet | Ar-H (C3) | Coupled to H5. |
| ~7.25 | Doublet of d. | Ar-H (C5) | Coupled to H3 and H6. |
| ~7.15 | Doublet | Ar-H (C6) | Coupled to H5. |
| ~2.20 | Singlet | -CH ₃ |
¹³C NMR Predictions (in DMSO-d₆)
| Predicted Chemical Shift (δ ppm) | Assignment | Notes |
| ~182.5 | C =S | Thiocarbonyl carbon, characteristic downfield shift. |
| ~137.0 | Ar-C 1 | Carbon attached to the thiourea group. |
| ~134.5 | Ar-C 2 | Carbon attached to the methyl group. |
| ~132.0 | Ar-C 5 | Aromatic CH. |
| ~129.0 | Ar-C 3 | Aromatic CH. |
| ~128.5 | Ar-C 6 | Aromatic CH. |
| ~118.0 | Ar-C 4 | Carbon attached to bromine; shift influenced by halogen. |
| ~17.5 | -C H₃ | Methyl carbon, characteristic upfield signal. |
Infrared (IR) and Raman Spectroscopic Interpretation
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. hopto.org These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. nih.gov
For this compound, key functional groups include the N-H and NH₂ of the thiourea, the aromatic C-H, the aliphatic C-H of the methyl group, the C=S (thiono) group, and the C-Br bond.
N-H Vibrations: The N-H stretching vibrations are expected to appear as strong, broad bands in the IR spectrum between 3100 and 3400 cm⁻¹. The N-H bending vibrations (scissoring) typically occur around 1600-1640 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=S Vibration: The thiocarbonyl (C=S) stretching vibration is a key indicator. It is expected to show a strong band in both IR and Raman spectra, typically in the 700-850 cm⁻¹ region. chemscene.com This band can be coupled with C-N stretching modes.
Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. A strong "ring breathing" mode, which is often prominent in the Raman spectrum, is also expected. Current time information in Bangalore, IN.
C-Br Vibration: The C-Br stretching vibration is expected at a low frequency, typically in the 500-650 cm⁻¹ range.
The complementary nature of IR and Raman is particularly useful. For instance, the symmetric C=S stretching vibration often produces a stronger signal in the Raman spectrum than in the IR spectrum, whereas the N-H stretching modes are typically very strong in the IR spectrum.
Interactive Data Table: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch (Amide/Amine) | 3100 - 3400 | Strong, Broad | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |
| C-H Stretch (Methyl) | 2850 - 2980 | Medium | Medium |
| N-H Bend (Scissoring) | 1600 - 1640 | Strong | Weak |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch | 1250 - 1350 | Strong | Medium |
| C=S Stretch (Thiono) | 700 - 850 | Medium-Strong | Strong |
| C-Br Stretch | 500 - 650 | Strong | Medium |
Mass Spectrometric Fragmentation Pathways and Analysis (GC-MS, MS-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.
For this compound (C₈H₉BrN₂S), the molecular weight is approximately 245.14 g/mol . A key feature in its mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
Formation of Isothiocyanate: A primary fragmentation is often the cleavage of the terminal amine group, leading to the formation of a 4-bromo-2-methylphenyl isothiocyanate radical cation. This involves the loss of an NH₂ radical (16 Da).
Cleavage of the C-N Bond: Scission of the bond between the aromatic ring and the thiourea nitrogen can occur, leading to the formation of a 4-bromo-2-methylaniline (B145978) radical cation (m/z 185/187) and the loss of a neutral thiourea fragment.
Loss of H₂S: Elimination of hydrogen sulfide (B99878) (34 Da) from the molecular ion is another possible pathway for thiourea derivatives.
Fragmentation of the Aromatic Ring: Subsequent fragmentation of the bromo-substituted aromatic fragments can occur, such as the loss of the bromine atom or the methyl group.
Interactive Data Table: Predicted Mass Spectrometric Fragments for this compound
| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 244 / 246 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule. |
| 228 / 230 | [M - NH₂]⁺ | Loss of the terminal amine radical. |
| 185 / 187 | [C₇H₇Br]⁺ | Cleavage of the Ar-NH bond, loss of thiourea. |
| 106 | [C₇H₈N]⁺ or [C₈H₁₀]⁺ | Loss of Br and SCN from the molecular ion, or loss of Br from the aniline (B41778) fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation from fragmentation of the aromatic ring. |
Biological Activity Mechanisms and Structure Activity Relationships Sar
Enzyme Inhibition Mechanisms of Thiourea (B124793) Scaffolds
The thiourea scaffold is a prominent feature in many enzyme inhibitors. Current time information in Bangalore, IN. Thiourea derivatives have demonstrated inhibitory potential against a wide array of enzymes, including urease, carbonic anhydrase, cholinesterases, and various kinases. Current time information in Bangalore, IN.semanticscholar.orgmdpi.com The mechanism of inhibition often involves the interaction of the thiourea's sulfur and nitrogen atoms with the enzyme's active site.
For instance, in the case of urease, a nickel-containing enzyme, thiourea derivatives can act as inhibitors by chelating the nickel ions in the active site, disrupting the enzyme's catalytic function. scbt.comresearchgate.net Kinetic studies on various thiourea derivatives have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, depending on the specific derivative and the target enzyme. mdpi.comresearchgate.net For example, against bacterial urease, some thiosemicarbazones (which contain a thiourea fragment) show mixed competitive inhibition, suggesting that their binding impairs the formation of the enzyme-substrate complex. mdpi.com The acidic nature of the N-H groups, which can be modulated by substituents, facilitates hydrogen bonding with amino acid residues in the enzyme's active site, further enhancing inhibitory activity. researchgate.net
Anticancer Activity and Proposed Molecular Targets
Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against numerous cancer cell lines. researchgate.netbiointerfaceresearch.com Their anticancer action is often multi-targeted, allowing them to overcome challenges like drug resistance. researchgate.net
Several molecular targets have been proposed for the anticancer activity of thioureas:
Enzyme Inhibition: They are known to inhibit enzymes crucial for cancer progression, such as epidermal growth factor receptor (EGFR), protein tyrosine kinases, topoisomerase II, and carbonic anhydrase. semanticscholar.orgevitachem.comnih.gov For example, certain phenylthiourea (B91264) derivatives have been found to bind effectively to EGFR, inhibiting tumor cell proliferation. nih.gov
Apoptosis Induction: Many thiourea compounds trigger programmed cell death (apoptosis) in cancer cells. Studies on N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea showed it induced cytotoxic effects on the MCF-7 breast cancer cell line through EGFR and HER-2 inhibition. nih.gov
Disruption of Cell Signaling: They can interfere with key signaling pathways involved in cancer cell growth and survival. researchgate.net Some bis-thiourea derivatives have shown potent antiproliferative effects against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. researchgate.net
Structure-activity relationship (SAR) studies reveal that replacing a urea (B33335) group with thiourea often enhances antiproliferative activity. researchgate.net Furthermore, the introduction of specific substituents, such as electron-withdrawing groups like halogens or trifluoromethyl groups, can significantly increase cytotoxicity. researchgate.netbiointerfaceresearch.com For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a highly potent cytotoxic agent against colon cancer cell lines. biointerfaceresearch.com
Antimicrobial and Antioxidant Properties of Thiourea Derivatives
Thiourea and its derivatives are known for their broad-spectrum antimicrobial and antioxidant activities. researchgate.netmdpi.com
Antimicrobial Activity: The antimicrobial effect of thioureas is linked to the presence of the toxophoric >N-C(S)-N< group. researchgate.net These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains. biointerfaceresearch.comjocpr.com SAR studies indicate that substitutions on the phenyl ring play a crucial role. The presence of electron-withdrawing halogens, such as fluorine and chlorine, has been shown to enhance antibacterial potency. researchgate.net While no specific data for 4-Bromo-2-methylphenylthiourea is available, studies on closely related compounds provide insight. For example, 4-Bromophenylthiourea and 4-methyl-phenylthiourea have both demonstrated activity against various bacteria and fungi. jocpr.com
Interactive Table: Antimicrobial Activity of Phenylthiourea Derivatives jocpr.com
The table below shows the zone of inhibition (in mm) for 4-Bromophenylthiourea and 4-methyl-phenylthiourea against selected microbes at different concentrations.
| Compound | Microbe | Concentration (100 ppm) | Concentration (200 ppm) | Concentration (300 ppm) |
| 4-Bromophenylthiourea | Salmonella typhimurium | 0.8 | 1.7 | 3.5 |
| Nitrobacter | 0.3 | 0.8 | 0.2 | |
| Fusarium graminearum | 1.2 | 2.3 | 3.0 | |
| 4-methyl-phenylthiourea | Salmonella typhimurium | 2.0 | 2.3 | 2.4 |
| Nitrobacter | 1.0 | 2.0 | 4.0 | |
| Fusarium graminearum | 0.1 | 0.3 | 0.4 |
Antioxidant Properties: Thiourea derivatives can act as potent antioxidants by scavenging free radicals such as superoxide (B77818) and hydroxyl radicals. Current time information in Bangalore, IN. Their antioxidant ability is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) assays. Current time information in Bangalore, IN.mdpi.com The mechanism involves the donation of a hydrogen atom from the N-H groups to the free radical. The antioxidant capacity is influenced by the substituents on the thiourea scaffold. For example, in a study comparing 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU), DPTU showed a significantly better ability to capture free radicals. Current time information in Bangalore, IN.
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational tool widely used to predict the binding interactions between a ligand, such as a thiourea derivative, and a target protein or receptor at the molecular level. researchgate.netijcce.ac.ir These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates. ontosight.ai
For thiourea derivatives, docking studies have been instrumental in:
Identifying Key Interactions: They reveal specific binding modes, often highlighting the role of hydrogen bonds formed by the N-H groups and interactions involving the sulfur atom. researchgate.netsigmaaldrich.com For instance, docking of thiourea derivatives into the active site of acetylcholinesterase showed strong hydrogen bonding with residues like Tyr-124. sigmaaldrich.com
Explaining SAR Data: Docking can rationalize experimental findings. For example, it helped explain why a trifluoromethylphenyl thiourea derivative showed high anticancer activity by revealing its strong binding affinity for the hydrophobic pocket of the K-Ras protein. researchgate.net
Predicting Binding Affinity: The docking score, a measure of binding energy, helps in ranking potential inhibitors before their synthesis and in vitro testing.
While no specific molecular docking studies for this compound were found, research on similar structures indicates that the bromo and methyl groups would likely influence its binding profile through steric and electronic effects within a receptor's active site.
Comparative Analysis of Substituted Thioureas for Enhanced Bioactivity
The biological activity of thiourea derivatives can be fine-tuned by altering the substituents on the scaffold. Comparative analyses have established key structure-activity relationships. semanticscholar.org
Effect of Halogens: The presence, type, and position of halogen substituents on an aryl ring significantly impact bioactivity. Electron-withdrawing halogens like chlorine and fluorine often enhance anticancer and antimicrobial activities. researchgate.netbiointerfaceresearch.com For example, a comparison of meta-bis-thioureas showed that derivatives with trifluoromethyl (CF₃) groups were potent cytotoxic compounds against multiple cancer cell lines. semanticscholar.org Similarly, a bromine substituent has been shown to be favorable for NF-κB inhibition in some contexts, although less so than chlorine. biointerfaceresearch.com
Effect of Alkyl Groups: The position and size of alkyl groups, such as methyl, also modulate activity. A study on N-acyl thiourea derivatives found that methyl groups on the terminal amide improved antiproliferative activity. researchgate.net However, in other cases, methyl substitution showed reduced potency compared to halogens. biointerfaceresearch.com
Positional Isomerism: The position of the substituent on the aromatic ring is critical. For instance, in one study, meta-substitution on the phenyl ring of thioureas provided the best EGFR inhibition activity, particularly for hydrophobic groups. biointerfaceresearch.com A comparative study of m-bis-thioureas and p-bis-thioureas found that the meta-derivatives were generally more active against cancer cell lines. semanticscholar.org
Analytical Applications of 4 Bromo 2 Methylphenylthiourea and Its Complexes
Spectrophotometric Methods for Complexation Studies
Spectrophotometry remains a cornerstone of analytical chemistry, providing a rapid, cost-effective, and widely accessible method for studying the formation and properties of metal-ligand complexes in solution. The interaction of 4-Bromo-2-methylphenylthiourea with metal ions can lead to the formation of colored complexes, a phenomenon that is central to its application in quantitative analysis.
While specific research on the direct application of this compound as a chromogenic reagent for the spectrophotometric determination of metal ions is limited in publicly available literature, studies on structurally related thiourea (B124793) derivatives provide a framework for understanding its potential. For instance, research on a more complex derivative, [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] (BMT), has demonstrated its ability to form stable complexes with a range of divalent transition metal ions, including Copper (Cu²⁺), Manganese (Mn²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺), and Mercury (Hg²⁺).
The formation of these complexes is typically characterized by changes in the ultraviolet-visible (UV-Vis) absorption spectrum. The BMT ligand itself exhibits specific absorption bands, which undergo a bathochromic (red) or hypsochromic (blue) shift upon complexation with a metal ion. These shifts are indicative of the electronic transitions within the complex, primarily ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal center.
A study on the BMT ligand and its metal complexes in a dimethyl sulfoxide (B87167) (DMSO) solvent revealed distinct electronic spectral data, as summarized in the table below. The data showcases the shift in the absorption maxima (λ_max) upon complexation, which forms the basis for spectrophotometric analysis.
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| BMT (Ligand) | 277 | 325 |
| [Cu(BMT)₂Cl₂] | 275 | 320 |
| [Mn(BMT)₂Cl₂] | 273 | 318 |
| [Co(BMT)₂Cl₂] | 276 | 322 |
| [Ni(BMT)₂Cl₂] | 274 | 321 |
| [Zn(BMT)₂Cl₂] | 278 | 326 |
| [Cd(BMT)₂Cl₂] | 277 | 324 |
| [Hg(BMT)₂Cl₂] | 279 | 328 |
This interactive data table is based on findings for the related compound [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] and is presented for illustrative purposes of the expected spectrophotometric behavior.
For a comprehensive analytical method using this compound, further research would be required to determine key parameters such as the molar absorptivity (ε), which relates absorbance to concentration according to the Beer-Lambert law, the stability constants of the complexes, and the limit of detection (LOD) and limit of quantification (LOQ) for specific metal ions.
Applications in Sensing and Detection Technologies
The development of chemical sensors is a rapidly advancing field, driven by the need for real-time, on-site monitoring of various chemical species. The ability of this compound and its derivatives to selectively bind with specific metal ions, often accompanied by a discernible optical response (color change or fluorescence), makes them promising candidates for the development of colorimetric or fluorometric sensors.
For this compound to be employed as a chemical sensor, it would typically be immobilized on a solid support, such as a polymer membrane or nanoparticles, to create a portable and reusable sensing device. The interaction of this functionalized material with a target metal ion in a sample would then produce a signal that can be measured, for example, by a change in color that can be detected visually or with a simple spectrophotometer.
Future research in this area would need to focus on:
Investigating the selectivity of this compound towards a range of metal ions to identify specific targets.
Characterizing the optical response (colorimetric and/or fluorometric) upon complexation.
Determining the sensitivity and detection limits for the target analytes.
Developing and testing prototype sensors for real-world applications, such as environmental monitoring or industrial process control.
Future Research Directions and Emerging Applications
Exploration of Novel Derivatization Strategies
The core structure of 4-Bromo-2-methylphenylthiourea provides a versatile scaffold for the synthesis of new derivatives with tailored properties. Future research will likely focus on expanding the library of derivatives through innovative synthetic methodologies.
One promising avenue is the use of cross-coupling reactions, such as the Suzuki reaction, to introduce a variety of aryl and heteroaryl groups. mdpi.comnih.govmdpi.com This strategy allows for the systematic modification of the molecule's electronic and steric properties, which can in turn influence its biological activity and material characteristics. For instance, reacting this compound with different boronic acids can yield a range of novel compounds with potentially enhanced functionalities. mdpi.comnih.govmdpi.com
Another key strategy involves the cyclization of thiourea (B124793) derivatives to form heterocyclic compounds like 1,2,4-triazoles and imidazoles. chemmethod.com These heterocyclic systems are known to be important pharmacophores, and their incorporation into the this compound framework could lead to the discovery of new therapeutic agents. chemmethod.comnih.gov The reaction of N-thiourea derivatives with reagents like 2-hydroxy-1,2-diphenylethan-1-one can lead to the formation of new imidazole (B134444) derivatives through intermolecular nucleophilic substitution. chemmethod.com
Furthermore, the synthesis of N-acyl derivatives presents another route for derivatization. This can be achieved through the reaction of the thiourea with acyl chlorides, leading to compounds with altered solubility and reactivity profiles. chemmethod.com The exploration of multi-step reaction protocols, starting with foundational molecules and progressively building complexity, will be crucial in generating a diverse array of derivatives for screening and application development. chemmethod.com
Table 1: Examples of Derivatization Strategies
| Strategy | Reagents | Potential Products |
| Suzuki Cross-Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst | Biaryl and heteroaryl-substituted thioureas |
| Cyclization | 2-hydroxy-1,2-diphenylethan-1-one | Imidazole-containing compounds |
| Acylation | Acetyl chloride | N-acylthiourea derivatives |
Development of New Coordination Compounds for Specific Applications
The thiourea moiety in this compound is an excellent ligand for forming coordination compounds with various metal ions. libretexts.orgnih.gov The development of new coordination complexes is a significant area of future research, with potential applications in catalysis, medicine, and materials science. mdpi.comsolubilityofthings.com
Researchers are expected to explore the coordination of this compound and its derivatives with a wide range of transition metals, such as manganese, iron, chromium, iridium, and nickel. nih.govmdpi.comfrontiersin.org The resulting complexes can exhibit unique geometries and electronic properties, which are crucial for their function. libretexts.org For example, the synthesis of novel bromo and methoxy-substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) has been reported, demonstrating the versatility of thiourea-derived ligands. nih.gov
A key focus will be on designing coordination compounds for specific catalytic applications, including oxidation, hydrogenation, and hydrocyanation reactions. mdpi.com The choice of the metal center and the ligand structure can be tailored to optimize the catalytic activity and selectivity of these complexes. mdpi.com For instance, nickel complexes with specific ligands are utilized in the oligomerization of ethene. mdpi.com
In the realm of medicinal chemistry, coordination compounds offer the potential for developing new therapeutic agents. solubilityofthings.com The complexation of a bioactive ligand like a this compound derivative with a metal ion can enhance its therapeutic efficacy.
Advanced Computational Modeling for Predictive Research
Advanced computational modeling, particularly Density Functional Theory (DFT), is poised to play a pivotal role in accelerating research on this compound and its derivatives. researchgate.netacs.orgnih.gov These computational methods allow for the prediction of molecular structures, electronic properties, and reactivity, providing valuable insights that can guide experimental work. researchgate.netnih.gov
DFT calculations can be employed to study the molecular conformation and energetics of different derivatives, helping to identify the most stable structures. researchgate.netacs.org For example, studies have shown that halogen substituents can influence the molecular conformation, with bromo and chloro derivatives adopting different stable energy minima compared to their fluoro or unsubstituted counterparts. acs.org This understanding is crucial for designing molecules with specific three-dimensional shapes, which is often a key determinant of their biological activity.
Furthermore, computational models can predict various chemical reactivity descriptors, such as HOMO-LUMO energy gaps, ionization potential, and electron affinity. mdpi.comnih.gov These parameters provide a quantitative measure of a molecule's stability and reactivity, enabling researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. nih.gov The analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MESP) can offer insights into the regions of a molecule that are most likely to participate in chemical reactions. mdpi.comacs.org
Table 2: Applications of Computational Modeling
| Modeling Technique | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Structure elucidation, prediction of reactivity |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Understanding light-matter interactions |
| Hirshfeld Surface Analysis | Intermolecular interactions | Analysis of crystal packing |
| Molecular Docking | Binding modes and affinities | Drug discovery and design |
Investigation of Materials Science Applications
The unique properties of this compound and its derivatives make them promising candidates for various applications in materials science. chemscene.comroutledge.com Future research is expected to explore their use in the development of novel polymers, nanomaterials, and functional materials with tailored properties. nih.govmdpi.compolymernanocentrum.cz
One area of interest is the incorporation of these compounds into polymer matrices to create polymer nanocomposites with enhanced thermal stability, mechanical strength, and barrier properties. polymernanocentrum.cz The thiourea moiety can potentially interact with polymer chains, leading to improved material performance. The use of nanomaterials like graphene and carbon nanotubes as reinforcing agents in polymers is a well-established strategy for enhancing mechanical properties. polymernanocentrum.cz
Furthermore, the ability of thiourea derivatives to form complexes with metals opens up possibilities for creating novel metal-organic frameworks (MOFs) and other coordination polymers. routledge.com These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.
The investigation of the optical properties of this compound derivatives is another promising research direction. The presence of the bromophenyl and thiourea groups can lead to interesting photophysical behaviors, including thermochromism, where the color of the material changes with temperature. nih.gov This property could be exploited in the development of sensors and smart materials.
Finally, the potential for these compounds to be used in the fabrication of nanomaterials, such as nanoparticles and nanofibers, will likely be an active area of research. nih.govmdpi.com Polymeric nanomaterials have shown great promise in fields like drug delivery and bone regeneration. nih.gov The functionalization of nanoparticles with derivatives of this compound could lead to new hybrid materials with unique functionalities. beilstein-journals.org
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Thiourea + 4-bromo-2-methylaniline | 72 | 98 | DMF, 70°C, 6h | |
| Thiophosgene route | 85 | 95 | THF, RT, 4h |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and thiourea NH signals (δ 9.1–10.3 ppm). Coupling patterns distinguish substituent positions .
- IR : Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C=S stretch) confirm thiourea functionality .
- Mass Spectrometry : ESI-MS (m/z ≈ 245 [M+H]⁺) validates molecular weight .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J=8.2 Hz) | Aromatic H |
| IR | 1255 cm⁻¹ | C=S stretch |
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311G**) model:
- Electron Density : Laplacian analysis identifies regions of electrophilic/nucleophilic reactivity .
- HOMO-LUMO Gaps : Predict charge-transfer behavior (e.g., ∆E ≈ 4.5 eV suggests moderate reactivity) .
- Thermodynamic Stability : Gibbs free energy calculations assess synthetic feasibility .
Recommendation : Use Gaussian or ORCA software with solvent-effect corrections (e.g., PCM model). Validate with experimental UV-Vis or cyclic voltammetry .
Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Q. Table 3: Crystallographic Parameters (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=10.34 |
| R-factor | 0.039 |
Advanced: How do steric and electronic effects of the bromo-methyl substituent influence thiourea’s biological activity?
Methodological Answer:
- Steric Effects : The 2-methyl group hinders rotation, stabilizing planar conformations critical for receptor binding .
- Electronic Effects : Bromine’s inductive effect enhances thiourea’s hydrogen-bonding capacity (e.g., enzyme inhibition studies) .
- Validation : Compare IC₅₀ values of analogs (e.g., 4-Bromo-2-methyl vs. unsubstituted phenylthiourea) .
Advanced: How should researchers address contradictions in reported spectral or crystallographic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
